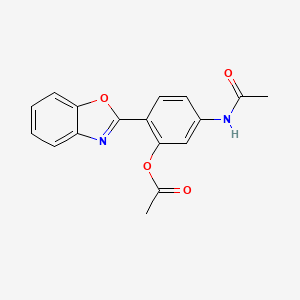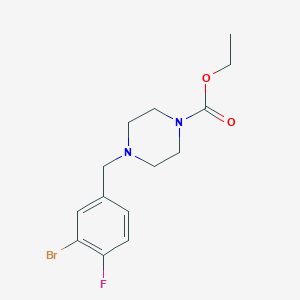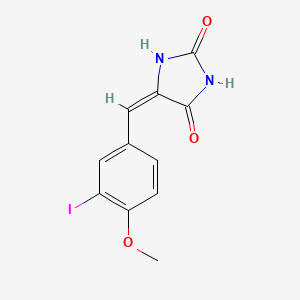![molecular formula C12H10ClN3O2S B5848130 N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5848130.png)
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. It was first identified as a compound that could restore the function of the tumor suppressor protein p53, which is frequently mutated in cancer cells. CP-31398 has since been shown to have a range of biochemical and physiological effects, and is currently being investigated for its potential as a therapeutic agent.
作用机制
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide works by binding to the DNA-binding domain of mutant p53 proteins, thereby restoring their ability to activate target genes involved in cell cycle arrest, apoptosis, and DNA repair. This leads to the induction of cell death in cancer cells and the inhibition of tumor growth. This compound has also been shown to inhibit the activity of several oncogenic proteins, including MDM2, Akt, and NF-κB, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to induce the expression of several p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of several oncogenic proteins, including MDM2, Akt, and NF-κB, which are involved in cell survival and proliferation. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to activate the immune system, making it a potential immunotherapeutic agent.
实验室实验的优点和局限性
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also soluble in organic solvents such as DMSO, which makes it easy to prepare stock solutions for in vitro experiments. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, one limitation of this compound is that it has poor pharmacokinetic properties, which may limit its effectiveness in vivo. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide. One area of research is the development of more potent and selective analogs of this compound that have better pharmacokinetic properties and fewer off-target effects. Another area of research is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to determine its potential as a combination therapy. Finally, the safety and efficacy of this compound in clinical trials need to be evaluated to determine its potential as a therapeutic agent for cancer patients.
合成方法
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The exact synthesis method is not disclosed in the literature due to intellectual property concerns. However, it is known that the final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
科学研究应用
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to restore the function of mutant p53 proteins, which are found in over 50% of all human cancers. This compound has also been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of tumor cells in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-8-3-1-2-4-9(8)15-11(18)7-19-12-14-6-5-10(17)16-12/h1-6H,7H2,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCUMOKCXBAQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)






![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)

![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)
![3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5848126.png)

